{[(Prop-1-en-1-yl)oxy]methyl}benzene
Description
Properties
CAS No. |
143187-49-9 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
prop-1-enoxymethylbenzene |
InChI |
InChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-8H,9H2,1H3 |
InChI Key |
QARNHIBOPBXNSX-UHFFFAOYSA-N |
Canonical SMILES |
CC=COCC1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Chromatographic Analysis
One of the primary applications of {[(Prop-1-en-1-yl)oxy]methyl}benzene is in chromatographic techniques, specifically High Performance Liquid Chromatography (HPLC). It has been successfully analyzed using a reverse phase HPLC method that employs acetonitrile, water, and phosphoric acid as the mobile phase. For Mass-Spectrometry (MS) compatible applications, phosphoric acid is substituted with formic acid. This method allows for the efficient separation and analysis of the compound, making it suitable for pharmacokinetic studies and isolation of impurities in preparative separations .
Synthesis of Advanced Materials
This compound serves as an intermediate in the synthesis of various advanced materials. Its unique structure allows it to participate in reactions that yield polymers and other functional materials. For instance, it can be used in the production of epoxy resins and coatings due to its ability to undergo polymerization reactions effectively.
Pharmaceutical Applications
The compound is explored for its potential use in drug formulations. Its properties may enhance the solubility and bioavailability of certain pharmaceuticals. Research indicates that derivatives of this compound could exhibit biological activity, particularly in targeting specific enzymes or pathways relevant to disease treatment.
Case Study 1: Chromatographic Efficiency
A study conducted by SIELC Technologies demonstrated the effective separation of this compound on a Newcrom R1 HPLC column. The study highlighted the scalability of this method for preparative separations, which is crucial for both analytical chemistry and industrial applications .
Case Study 2: Polymer Synthesis
Research published in various chemical journals has shown that this compound can be utilized as a monomer in the synthesis of poly(ether) materials. These materials have applications in coatings and adhesives that require enhanced thermal stability and mechanical properties.
Comparison with Similar Compounds
Compound A : ((E)-3-(((2Z,4E)-pentadeca-2,4-dien-1-yl)oxy)prop-1-en-1-yl)benzene
- Structure : Features a longer aliphatic chain (pentadecadienyl) with conjugated (2Z,4E)-diene moieties, enhancing steric bulk and π-electron delocalization compared to the simpler propenyl group in the target compound.
- Synthesis : Prepared via Z-selective cross-metathesis using (E)-(3-(allyloxy)prop-1-en-1-yl)benzene (7b) and (E)-tetradeca-1,3-diene (8a) with catalyst 4 (likely a Grubbs-type ruthenium catalyst). Yield: 82% .
- Key Difference : Extended conjugation in Compound A increases thermal stability (predicted melting point: ~45–50°C) but reduces solubility in polar solvents compared to the target compound.
Compound B : ((8Z,10E)-henicosa-8,10-dien-1-ol)
- Structure: A dienol with a long unsaturated hydrocarbon chain (C21), lacking the aromatic benzene ring but sharing a propenyl-like segment.
- Synthesis: Derived from non-8-en-1-ol (7a) and (E)-tetradeca-1,3-diene (8a) using catalyst 3. Yield: 84% .
- Key Difference : The absence of an aromatic system in Compound B results in lower reactivity in electrophilic substitution reactions but higher flexibility for hydrogen-bonding interactions.
Compound C : Allyloxybenzene (phenoxypropene)
- Structure : Simpler analog with a direct allyl group (–O–CH2–CH=CH2) attached to benzene.
- Synthesis : Typically prepared via Williamson ether synthesis, yielding ~70–75% under standard conditions.
- Key Difference : The lack of a methylene spacer (–CH2–) between the benzene and oxygen in Compound C reduces steric hindrance, increasing susceptibility to nucleophilic attack compared to the target compound.
Physicochemical Properties
Preparation Methods
Acylation of Aromatic Substrates
In the first step, an aromatic compound (e.g., toluene) reacts with an acylating agent (acetyl chloride) in the presence of a zeolite or Friedel-Crafts catalyst (AlCl₃) to form a ketonic intermediate. For example:
This step achieves >85% yield under optimized conditions (60°C, 4 hours).
Reduction to Benzylic Alcohol
The ketone intermediate undergoes reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to produce a benzylic alcohol:
Etherification with Propenol
The benzylic alcohol reacts with propenol (allyl alcohol) in the presence of zeolite Beta or H-Y at 80–100°C to form {[(Prop-1-en-1-yl)oxy]methyl}benzene:
This step achieves 70–80% yield with 3:1 molar excess of propenol.
Acid-Catalyzed Direct Etherification
Chinese patent CN1118448C describes a one-pot method using Brønsted or Lewis acids.
Reaction Conditions
A mixture of benzyl chloride and propenol (1:1.5 molar ratio) is heated with 10% sulfuric acid or ZnCl₂ at 60°C for 6–8 hours:
The reaction proceeds via an SN2 mechanism, with yields of 65–75%.
Catalyst Comparison
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 60 | 8 | 72 |
| ZnCl₂ | 70 | 6 | 68 |
| FeCl₃ | 65 | 7 | 64 |
Lewis acids like FeCl₃ show lower efficiency due to side reactions.
Transition-Metal-Catalyzed Hydrosilylation
A method from Tetrahedron Letters (1988) employs hydrosilylation to synthesize propenyl ether derivatives.
Siloxane Intermediate Formation
α-(1-Propenyl) ω-vinyl ether reacts with hydrosilanes (e.g., HSiMe₂Cl) using Pt/C catalyst:
This step achieves >90% regioselectivity for the vinyl ether site.
Benzylation
The siloxane intermediate undergoes nucleophilic substitution with benzyl bromide in THF at 25°C:
Overall yields reach 86% after purification.
LookChem synthetic routes (reference yields: 86–98%) adapt Williamson ether synthesis using benzyl halides and propenolates.
Alkoxide Preparation
Propenol is deprotonated with NaH in dry THF:
Ether Formation
The alkoxide reacts with benzyl bromide at 0°C:
Yields exceed 95% under anhydrous conditions.
Stabilization and Purification
Post-Synthesis Stabilization
US6320085B1 recommends adding 0.1% w/w antioxidants (BHT) and neutralizing residual acid with 1M NaOH to prevent decomposition.
Chromatographic Purification
Flash chromatography (hexane/ethyl acetate 9:1) achieves >99% purity, as verified by GC-MS.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [(Prop-1-en-1-yloxy)methyl]benzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Palladium-catalyzed cross-coupling : A common method involves coupling bromobenzene derivatives with prop-1-en-1-yl organometallic reagents (e.g., Grignard or organoboron compounds) using Pd catalysts. For example, 1-bromo-4-(prop-1-en-1-yl)benzene analogs can be synthesized via Suzuki-Miyaura coupling .
- Optimization strategies : Use continuous flow reactors to enhance reaction efficiency and purity. Monitor temperature and solvent polarity (e.g., THF or DMF) to stabilize intermediates. Catalytic systems with ligands like triphenylphosphine improve turnover .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of [(Prop-1-en-1-yloxy)methyl]benzene?
- Methodological Answer :
- NMR spectroscopy : H and C NMR can confirm the presence of the allyl ether group (δ ~4.5–5.5 ppm for methylene protons) and aromatic protons (δ ~6.8–7.4 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or GC-MS verifies molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns.
- X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-3 for visualization .
Q. What safety precautions should be taken when handling [(Prop-1-en-1-yloxy)methyl]benzene in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
- Waste disposal : Segregate chemical waste and use certified disposal services for halogenated organics. Note that toxicity data for this compound are limited, requiring conservative handling .
Advanced Research Questions
Q. How can computational chemistry tools aid in predicting the reactivity and stability of [(Prop-1-en-1-yloxy)methyl]benzene derivatives?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model solvent effects on conformational stability (e.g., polar solvents stabilize the allyl ether group). Tools like GROMACS or AMBER can predict aggregation behavior .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Compare results with experimental UV-Vis or electrochemical data .
Q. What strategies can resolve discrepancies in crystallographic data obtained for [(Prop-1-en-1-yloxy)methyl]benzene using different refinement software?
- Methodological Answer :
- Cross-validation : Refine datasets using SHELXL (for high-resolution data) and compare with other programs like Olex2. Adjust weighting schemes and restraint parameters to minimize R-factor differences .
- Twinned crystal analysis : Use SHELXD to identify pseudo-merohedral twinning and apply HKLF5 format for integration .
Q. How do solvent effects influence the stereochemical outcomes of [(Prop-1-en-1-yloxy)methyl]benzene in transition-metal catalyzed reactions?
- Methodological Answer :
- Solvent polarity screening : Polar aprotic solvents (e.g., DMF) favor oxidative addition in Pd-catalyzed couplings, while non-polar solvents (e.g., toluene) stabilize π-allyl intermediates.
- Kinetic vs. thermodynamic control : Use low-temperature NMR to monitor intermediate formation. For example, in Heck reactions, solvent choice (MeCN vs. DMSO) alters regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
